1-hydroxyCycloheptanecarboxylic acid
Overview
Description
1-Hydroxycycloheptanecarboxylic acid is a chemical compound with the CAS Number: 20920-03-0 . It has a molecular weight of 158.2 and its IUPAC name is 1-hydroxycycloheptanecarboxylic acid .
Molecular Structure Analysis
The InChI code for 1-hydroxycycloheptanecarboxylic acid is 1S/C8H14O3/c9-7(10)8(11)5-3-1-2-4-6-8/h11H,1-6H2,(H,9,10) . This indicates that the compound has a cycloheptane ring with a carboxylic acid (-COOH) and a hydroxyl (-OH) group attached to it.Physical And Chemical Properties Analysis
1-Hydroxycycloheptanecarboxylic acid is a powder at room temperature . Its melting point is between 76-78 degrees Celsius .Scientific Research Applications
1. As a Chiral Building Block
1-HydroxyCycloheptanecarboxylic acid has been used as a chiral building block in the synthesis of new amino acids and peptides. For instance, it played a crucial role in the preparation of a new δ-sugar amino acid, demonstrating its potential in the development of peptidomimetics with conformationally restricted structures due to the presence of the tetrahydrofurane ring (Defant et al., 2011).
2. In Crystallography Studies
This compound has been instrumental in crystallography to understand the polymorphs of related compounds. For instance, the polymorphs of trans-2-hydroxycycloheptanecarboxylic acid, which have exactly the same lattice parameters, were studied to understand the differences in their space group and how this affects their physical properties (Kălmăn et al., 2003).
3. In Chemical Synthesis
It serves as a precursor or an intermediate in various chemical syntheses. For example, it has been used in the synthesis of molecularly imprinted polymers for isolating specific compounds from complex mixtures, demonstrating its utility in creating specialized extraction materials (Serrano et al., 2015).
4. In Biochemical Studies
1-HydroxyCycloheptanecarboxylic acid has been identified in biochemical pathways, for example, as a metabolite in plants, which highlights its role in biological systems and its potential for further study in biochemistry (Hoffman et al., 1982).
Safety And Hazards
properties
IUPAC Name |
1-hydroxycycloheptane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c9-7(10)8(11)5-3-1-2-4-6-8/h11H,1-6H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVOHSGDSPNQSDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00401235 | |
Record name | 1-Hydroxycycloheptane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00401235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-hydroxyCycloheptanecarboxylic acid | |
CAS RN |
20920-03-0 | |
Record name | 1-Hydroxycycloheptane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00401235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-HYDROXYCYCLOHEPTANECARBOXYLIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.